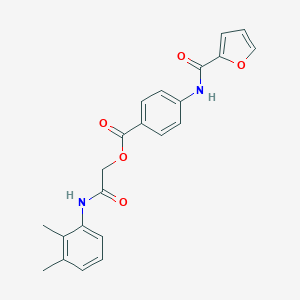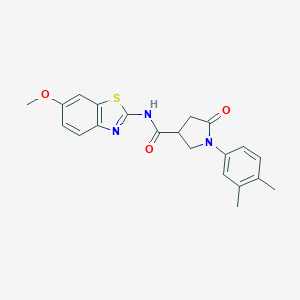
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "FPOP" and has a unique chemical structure that makes it highly desirable for use in various research fields.
Mécanisme D'action
FPOP works by reacting with solvent-exposed amino acid residues in proteins, particularly tyrosine and tryptophan residues. The reaction of FPOP with these residues results in the formation of a covalent bond between FPOP and the amino acid residue. This reaction can be used to study the solvent accessibility of amino acid residues in proteins and to map protein-protein interactions.
Biochemical and Physiological Effects:
FPOP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPOP is its high reactivity with solvent-exposed amino acid residues in proteins. This makes it a highly effective probe for studying protein structure and dynamics. FPOP is also non-toxic and safe for use in laboratory experiments. However, FPOP has some limitations, including its limited reactivity with buried amino acid residues in proteins and its potential to react with other biomolecules in complex biological samples.
Orientations Futures
There are several future directions for research involving FPOP. One potential area of research is the development of new FPOP derivatives with enhanced reactivity and selectivity for specific amino acid residues in proteins. Another area of research is the use of FPOP in combination with other probes and techniques for studying protein structure and dynamics. Additionally, FPOP could be used to study the effects of post-translational modifications on protein structure and function.
Méthodes De Synthèse
The synthesis of FPOP involves the reaction of 2-(4-Fluorophenyl)-2-oxoethyl chloroformate with 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FPOP.
Applications De Recherche Scientifique
FPOP has been extensively used in scientific research, particularly in the field of protein chemistry. It is a highly effective probe for studying protein structure and dynamics due to its ability to react with solvent-exposed amino acid residues in proteins. FPOP can also be used to study protein-ligand interactions and protein-protein interactions.
Propriétés
Formule moléculaire |
C20H18FNO5 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18FNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
Clé InChI |
KFNRFMRYVPNBBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)




![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)


